molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-

Cat. No.: B11883467
CAS No.: 646056-25-9
M. Wt: 223.34 g/mol
InChI Key: CUAKWLPWXUNSMD-UHFFFAOYSA-N
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Description

5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the formation of the spirocyclic core followed by the introduction of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with sulfur and nitrogen sources can yield the desired isothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The isothiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Scientific Research Applications

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
  • 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

Uniqueness

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its specific isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the spirocyclic structure also enhances its stability and reactivity.

Properties

CAS No.

646056-25-9

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

InChI

InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3

InChI Key

CUAKWLPWXUNSMD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CC=NS3

Origin of Product

United States

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